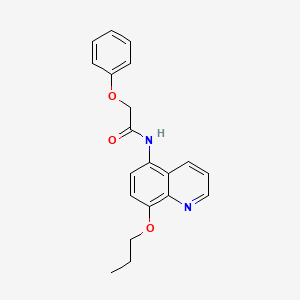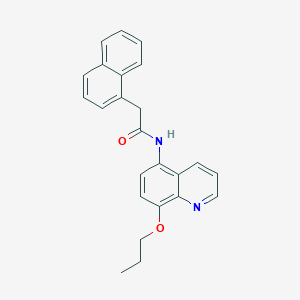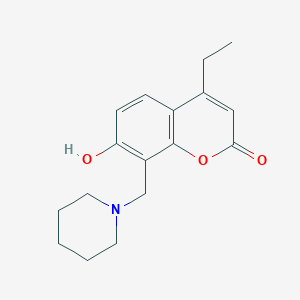
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, which is further substituted with an 8-propoxyquinolin-5-yl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The key steps include:
Preparation of 8-propoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with propyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-phenoxyacetamide: This involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide to form phenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with ammonia to form 2-phenoxyacetamide.
Coupling Reaction: The final step involves the coupling of 8-propoxyquinoline with 2-phenoxyacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of alkylated phenoxyacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.
Biology: The compound is used in biological assays to study its effects on various biological pathways.
Medicine: Research is conducted to explore its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in the observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenoxyacetamide: Lacks the quinoline moiety and has different biological activities.
8-propoxyquinoline: Lacks the phenoxyacetamide moiety and has distinct pharmacological properties.
N-(quinolin-5-yl)acetamide: Similar structure but without the propoxy group, leading to different biological effects.
Uniqueness
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the presence of both the phenoxyacetamide and quinoline moieties, which contribute to its distinct pharmacological profile. The combination of these functional groups allows for a broader range of biological activities compared to its individual components.
Eigenschaften
Molekularformel |
C20H20N2O3 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-2-13-24-18-11-10-17(16-9-6-12-21-20(16)18)22-19(23)14-25-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,23) |
InChI-Schlüssel |
KBBUCFARRDMANT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide](/img/structure/B11313380.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313382.png)
![N-(4-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11313383.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11313389.png)
![6-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313394.png)
![2-(4-tert-butylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11313404.png)
![7-(3,5-Dimethylpiperidin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11313409.png)
![2-(2,3-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11313415.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313422.png)



![3,4-dichloro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11313456.png)
![2-[(3-methylbenzyl)sulfanyl]-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11313463.png)
